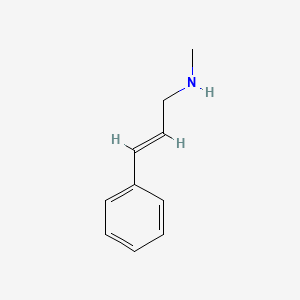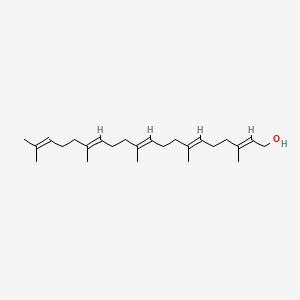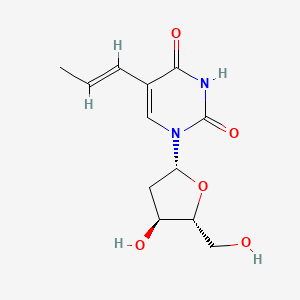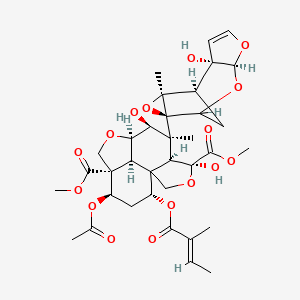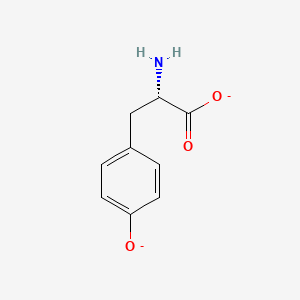
L-tyrosinate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-tyrosinate(2-) is the L-enantiomer of tyrosinate(2-). It has a role as a fundamental metabolite. It is a conjugate base of a L-tyrosinate(1-). It is an enantiomer of a D-tyrosinate(2-).
科学的研究の応用
Biotechnological Synthesis
L-Tyrosinate is an aromatic amino acid with potential as a valuable precursor for various industrial and pharmaceutical applications. Biotechnological methods can produce L-tyrosinate from biomass feedstocks in environmentally friendly conditions. Different strategies for synthesizing L-tyrosinate using biocatalysts include employing microbes engineered through recombinant DNA technology and strain improvements. These methods offer an alternative to chemical production and focus on near carbon-free conditions (Lütke-Eversloh et al., 2007).
Role in Plant Metabolism and Derived Products
In plants, L-tyrosine serves as a precursor for various specialized metabolites with diverse physiological roles, including electron carriers and antioxidants. Some of these plant-derived natural products, like morphine and vitamin E, have significant uses in human medicine and nutrition. The pathways for L-tyrosine biosynthesis and catabolism in plants are distinct from those in microbes and animals, which supports the production of plant-specific metabolites derived from L-tyrosine (Schenck & Maeda, 2018).
Biotechnological Potential in Mushroom Tyrosinases
Mushroom tyrosinases have shown significant biotechnological potential in applications like producing L-DOPA from L-tyrosine and creating cross-linked protein networks for novel food additives. However, more research is needed for their full biotechnological realization, including studies on their production, recovery, and immobilization (Faria et al., 2007).
Derivatization of L-Tyrosine
L-Tyrosine derivatives have applications in pharmaceutical, food, and cosmetics industries. Recent advances in enzyme-catalyzed L-tyrosine derivatization have led to the production of various chemicals, such as L-3,4-dihydroxyphenylalanine and tyramine. This review summarizes typical L-tyrosine derivatizations, strategies in biosynthesis, and future perspectives on industrial applications (Tan et al., 2020).
Production of L-Tyrosine in Microbes
Various microbial strains have been developed for the efficient production of L-tyrosine, often involving genetic manipulations to improve yield. Strategies include elimination of negative feedback control in key pathway enzymes and increasing the supply of aromatic precursors. Recent developments have further enhanced the utilization of L-tyrosine as a substrate for microbial and enzymatic conversion into valuable products (Chávez-Béjar et al., 2012).
Potential Biomaterial Applications
L-Tyrosine-derived polymers have been extensively researched as potential biomaterials. These polymers, synthesized from tyrosine dipeptide derivatives, are being investigated for orthopedic applications and drug delivery systems. Their properties, including biodegradability, make them promising candidates for various biomedical applications (Bourke & Kohn, 2003).
Cognitive Enhancement
L-Tyrosine supplementation has been studied for its potential to enhance cognitive control functions, such as working memory updating. Research suggests that L-Tyrosine could selectively target cognitive-control operations, implying its role as a cognitive enhancer (Colzato et al., 2013).
特性
分子式 |
C9H9NO3-2 |
|---|---|
分子量 |
179.17 g/mol |
IUPAC名 |
(2S)-2-amino-3-(4-oxidophenyl)propanoate |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/p-2/t8-/m0/s1 |
InChIキー |
OUYCCCASQSFEME-QMMMGPOBSA-L |
異性体SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)[O-] |
SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-] |
正規SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-ethoxyphenoxy]methyl]furan-2-carboxylic acid](/img/structure/B1233301.png)
![(3S,4S,6S,8S,10R,12R,14R,16R,17Z,19Z,21Z,23Z,25Z,27S,28S)-4,6,8,10,12,14,16,27-octahydroxy-3-[(1R)-1-hydroxyhexyl]-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one](/img/structure/B1233302.png)
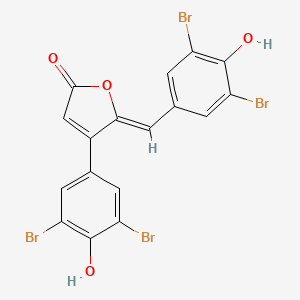
![N-[(Z)-[2-(1H-imidazol-2-yl)-1-phenylethylidene]amino]-3,4,5-trimethoxybenzamide](/img/structure/B1233304.png)

